molecular formula C20H20N4O5 B10997835 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B10997835
M. Wt: 396.4 g/mol
InChI Key: LJRQEHYABGWMNF-UHFFFAOYSA-N
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Description

    2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have interesting pharmacological properties due to its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer potential methods based on similar structures.
    • Hypothetical synthetic approaches might involve cyclization reactions to form the pyridazinone ring, followed by selective functionalization of the aromatic substituents.
    • Industrial production methods would likely involve scalable processes with high yields and purity.
  • Chemical Reactions Analysis

      Oxidation: The ketone group could undergo oxidation to form a carboxylic acid or other functional groups.

      Reduction: Reduction of the ketone group could yield an alcohol or amine.

      Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitutions.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).

      Biological Studies: Explore its interactions with biological targets (receptors, enzymes, etc.).

      Materials Science: Assess its use in organic electronics or materials design.

      Industry: Evaluate its applications in agrochemicals or specialty chemicals.

  • Mechanism of Action

    • Without specific data, we can only speculate. understanding the compound’s structure and potential targets (e.g., receptors, enzymes) would be crucial.
    • It might act through inhibition, activation, or modulation of specific pathways.
  • Comparison with Similar Compounds

    • Similar compounds could include other pyridazinones, phenylpyridazines, or acetamides.
    • Highlight the unique features of our compound compared to these analogs.

    Remember that this information is based on general knowledge, and specific experimental data would provide more accurate insights

    Biological Activity

    The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, primarily due to its interaction with various biological macromolecules.

    Chemical Structure and Properties

    This compound is characterized by a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and an N-(6-methoxypyridin-3-yl)acetamide moiety. Below are its key chemical properties:

    PropertyValue
    Molecular FormulaC23H25N3O6
    Molecular Weight439.47 g/mol
    LogP (octanol-water partitioning)1.7863
    Polar Surface Area83.541 Ų
    Hydrogen Bond Acceptors9
    Hydrogen Bond Donors1

    The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of methoxy groups increases its lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

    Biological Activities

    Research indicates that the compound exhibits several potential biological activities:

    1. Anti-inflammatory Activity:
    Studies have shown that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties. The mechanism likely involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation.

    2. Anticancer Properties:
    Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The pyridazinone scaffold is known for its antitumor activity, potentially through the induction of apoptosis in cancer cells.

    3. Interaction with Biological Macromolecules:
    The compound's interactions with proteins and nucleic acids are under investigation, which could elucidate its mechanism of action and therapeutic potential.

    Case Studies and Research Findings

    Several studies have focused on the synthesis and biological evaluation of similar compounds:

    • Study on Structural Activity Relationship (SAR):
      A study evaluated various derivatives of pyridazinones, highlighting that modifications on the phenolic rings significantly influenced their anti-inflammatory and anticancer activities .
    • Cytotoxicity Tests:
      In vitro tests demonstrated that related compounds showed IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .
    • Mechanistic Insights:
      Research has indicated that the compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell viability in tumor models .

    Comparative Analysis with Similar Compounds

    The following table summarizes some structurally related compounds and their reported biological activities:

    Compound NameStructural FeaturesBiological Activity
    N-(4-hydroxyphenyl)acetamideHydroxy group on phenolAnalgesic and antipyretic properties
    N-(3-amino-4-methoxyphenyl)acetamideMethoxy group on phenolAnti-inflammatory activity
    2-(6-Oxopyridazin-1-yl)acetic acidPyridazinone coreAntimicrobial activity

    Properties

    Molecular Formula

    C20H20N4O5

    Molecular Weight

    396.4 g/mol

    IUPAC Name

    2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

    InChI

    InChI=1S/C20H20N4O5/c1-27-16-7-4-13(10-17(16)28-2)15-6-9-20(26)24(23-15)12-18(25)22-14-5-8-19(29-3)21-11-14/h4-11H,12H2,1-3H3,(H,22,25)

    InChI Key

    LJRQEHYABGWMNF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC)OC

    Origin of Product

    United States

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